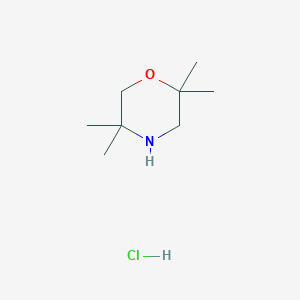![molecular formula C14H17ClFNO B1422901 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide CAS No. 1311317-22-2](/img/structure/B1422901.png)
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide
Overview
Description
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C14H17ClFNO and a molecular weight of 269.74 g/mol . This compound is known for its unique structure, which includes a chloroacetamide group, a cyclopentyl ring, and a fluorophenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with cyclopentyl(4-fluorophenyl)methylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide can be compared with other similar compounds, such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl ring, which can lead to different chemical and biological properties.
2-chloro-N-(4-fluorophenyl)acetamide: This compound lacks the cyclopentyl group, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[cyclopentyl-(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO/c15-9-13(18)17-14(10-3-1-2-4-10)11-5-7-12(16)8-6-11/h5-8,10,14H,1-4,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROLIEPIVUUNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carbaldehyde](/img/structure/B1422824.png)
![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)
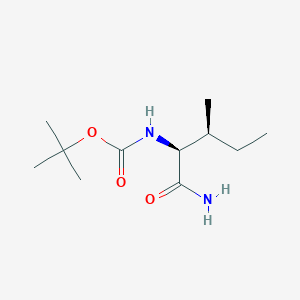
![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)
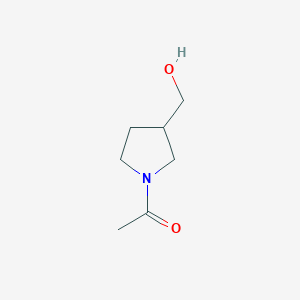
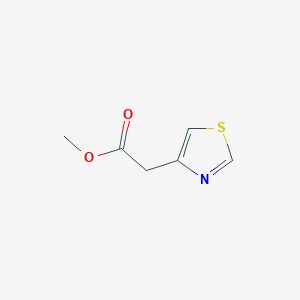
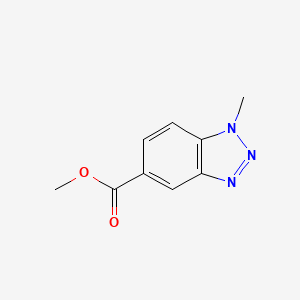
![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)
